![molecular formula C22H22N4O4S2 B11511749 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11511749.png)
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the benzodioxole ring, introduction of the sulfanyl group, and construction of the tetrazatetracyclo ring system. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodioxole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one
- N’,N’-dimethyl-N-(13-propyl-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-yl)propane-1,3-diamine
Uniqueness
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-22(2)8-13-16(9-30-22)32-19-17(13)18(27)25(3)20-23-24-21(26(19)20)31-10-12-5-6-14-15(7-12)29-11-28-14/h5-7H,4,8-11H2,1-3H3 |
InChI Key |
MWKOSNVZZWNYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC6=C(C=C5)OCO6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.